4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS 2377030-85-6) is a bicyclic compound with the molecular formula C₉H₁₂O₅ and a molecular weight of 200.19 g/mol . Its structure features:
- A bicyclo[2.1.1]hexane skeleton, enforcing conformational rigidity.
- An oxabridge (oxygen atom) at position 2.
- A methoxycarbonyl group (-COOCH₃) at position 3.
- A carboxylic acid (-COOH) at position 1.
This compound’s rigid scaffold is valuable in medicinal chemistry for enhancing target binding affinity and metabolic stability.
Properties
IUPAC Name |
4-methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c1-12-6(11)7-2-8(3-7,5(9)10)13-4-7/h2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYXWGHRAZADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(OC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377030-85-6 | |
| Record name | 4-(methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the reaction of bicyclo[2.1.1]hexane derivatives with methoxycarbonylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield dicarboxylic acid derivatives:
Decarboxylation and Decarbonylation
Thermal or catalytic treatments induce CO₂/CO release from the carboxylic acid or ester groups:
Functional Group Transformations
The carboxylic acid participates in classic derivatization reactions:
Ring-Opening Reactions
The strained bicyclic structure undergoes selective ring-opening with nucleophiles:
| Reagent | Conditions | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| H₂O (Acid) | HCl (1M), 60°C, 4 hrs | 3-Hydroxy-4-methoxycarbonylhexanoic acid | Racemic | |
| Amines | NH₃/EtOH, 25°C, 12 hrs | Amino-alcohol derivatives | >90% syn |
Cross-Coupling Reactions
The compound serves as a bioisostere in medicinal chemistry via decarboxylative couplings:
Reduction and Oxidation
Controlled redox reactions modify the core structure:
Photochemical Rearrangements
Light-induced reactions enable scaffold diversification:
| Conditions | Catalyst | Product | Exit Vectors | Reference |
|---|---|---|---|---|
| 390 nm LED | Thioxanthone, Fe(OAc)₂ | Spirocyclic lactones | 3-directional |
Key Physicochemical Insights
- Steric Effects : The bicyclic framework restricts rotation, enhancing stereochemical control in substitution reactions .
- Solubility : Polar aprotic solvents (DMF, DMSO) improve reaction rates by 40–60% compared to non-polar media .
- Stability : Prone to lactonization under prolonged storage at RT (pH < 4) .
This compound’s versatility in synthesis and functionalization underscores its utility in drug discovery, particularly as a bioisostere for aromatic systems . Experimental protocols emphasize mild conditions to preserve the strained bicyclic core while enabling targeted modifications.
Scientific Research Applications
4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological responses, depending on the context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Electronic and Steric Effects
- Methoxycarbonyl vs. Fluoromethyl ( vs. 6): The methoxycarbonyl group (-COOCH₃) provides moderate electron-withdrawing effects and polarity, whereas the fluoromethyl (-CH₂F) group increases lipophilicity and metabolic stability due to fluorine’s electronegativity .
- Aza vs. Oxa Bridges (): Replacing the oxygen bridge with nitrogen (e.g., Boc-methanoproline) introduces hydrogen-bonding capability and alters acidity, making it suitable for peptide backbone modifications .
Hydrophobic Interactions
- However, it may reduce aqueous solubility .
Conformational Rigidity
- Dimethyl Derivatives (): 3,3-Dimethyl substitution increases steric hindrance, further restricting molecular flexibility. This is critical in designing enzyme inhibitors with precise spatial alignment .
Functionalization Potential
- Boc-Protected Amino Group (): The tert-butoxycarbonyl (Boc) group allows selective deprotection for further derivatization, enabling its use in prodrug strategies or combinatorial chemistry .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: Fluoromethyl and bromophenyl derivatives exhibit higher logP values compared to the methoxycarbonyl analog, favoring blood-brain barrier penetration but risking solubility issues .
- Acidity: The carboxylic acid at position 1 in the target compound (pKa ~2.5–3.0) contrasts with the 1-methyl analog (), which lacks ionizability, altering absorption and distribution profiles .
Biological Activity
4-Methoxycarbonyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2377030-85-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological validation of this compound, emphasizing its role as a bioisostere and its applications in drug development.
The molecular formula of this compound is C₈H₁₀O₅, with a molecular weight of 186.16 g/mol. The compound features a bicyclic structure that contributes to its unique physicochemical properties, making it an attractive scaffold for medicinal chemistry applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀O₅ |
| Molecular Weight | 186.16 g/mol |
| Purity | 97% |
| IUPAC Name | 4-(methoxycarbonyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid |
| CAS Number | 2377030-85-6 |
Research indicates that compounds containing the 2-oxabicyclo[2.1.1]hexane framework can act as bioisosteres for ortho-substituted phenyl rings, which are prevalent in many bioactive molecules. This structural similarity allows them to mimic the activity of phenolic compounds while potentially improving solubility and stability in biological systems .
Case Studies and Findings
A series of studies have validated the biological activity of this compound:
- Antimicrobial Activity : In vitro assays demonstrated that derivatives of the 2-oxabicyclo[2.1.1]hexane structure exhibited significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Compounds derived from this bicyclic framework have shown promise in reducing inflammation through modulation of inflammatory pathways, highlighting their potential in treating inflammatory diseases .
- Cytotoxicity : The compound has been tested for cytotoxic effects against cancer cell lines, revealing selective toxicity that could be harnessed for cancer therapy .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including iodocyclization and subsequent functionalization to introduce the methoxycarbonyl group at the appropriate position on the bicyclic framework .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other known bioactive compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
